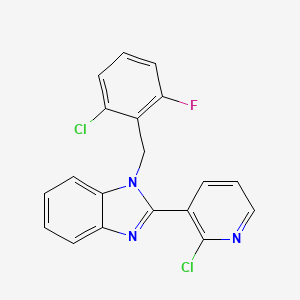

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

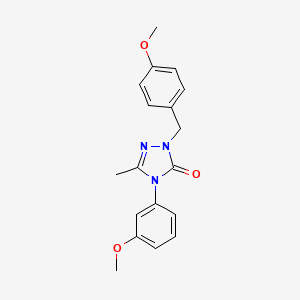

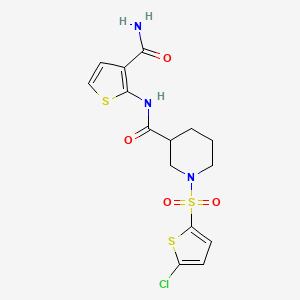

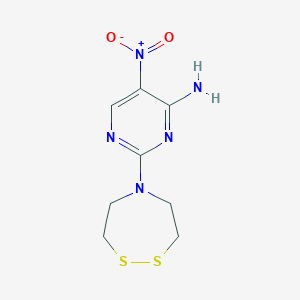

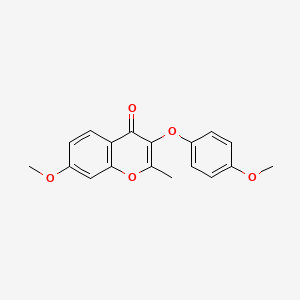

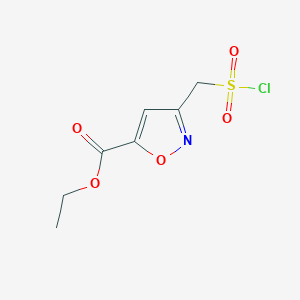

This section would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This part would discuss the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis

This section would describe the molecular structure of the compound, including its stereochemistry if applicable.Chemical Reactions Analysis

This part would detail the chemical reactions that the compound undergoes, including the reaction conditions and products.Physical And Chemical Properties Analysis

This part would list the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Derivative Formation

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole and its derivatives have been explored in various synthetic chemistry contexts. Notably, new derivatives have been prepared through different synthesis methods, with the nature of substituents impacting the formation rates and scope of the resulting products. For instance, fluorination from benzylic alcohols using specific reagents has been a method of focus. These derivatives' physical properties and chemical shifts have been studied using NMR techniques (Hida, Beney, Robert, & Luu-Duc, 1995).

Antiviral and Antimicrobial Activities

Certain benzimidazole derivatives have shown potential in inhibiting viral replication. For example, derivatives like TBZE-029 have been identified as selective inhibitors of enterovirus replication, exerting their antiviral activity by targeting specific nonstructural viral proteins. This points towards a potential application in the development of antiviral therapies (De Palma et al., 2008). Additionally, some benzimidazole derivatives have demonstrated significant antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents (Maddila, Gorle, Seshadri, Lavanya, & Jonnalagadda, 2016).

Applications in Cancer Research

In cancer research, specific fluorobenzimidazole derivatives have been synthesized and tested against various human cancer cell lines, showing anticancer activity at low concentrations. This suggests their potential as therapeutic agents in treating certain cancers (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Biochemical Studies

Benzimidazole derivatives have been used in biochemical studies, such as investigating their interaction with calf thymus DNA. This provides insights into their mode of action at the molecular level and their potential mechanism of antimicrobial activity (Zhang, Lin, Rasheed, & Zhou, 2014).

Sensor Development

Benzimidazole derivatives have found applications in developing chemical sensors. For example, they have been used as chemosensors for detecting specific ions, demonstrating potential utility in analytical chemistry and environmental monitoring (Chetia & Iyer, 2008).

Safety And Hazards

This section would detail the safety precautions that should be taken when handling the compound, as well as its potential hazards to human health and the environment.

Future Directions

This part would discuss potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties.

I hope this general outline is helpful. If you have any more specific questions or if there’s another compound you’re interested in, feel free to ask!

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2FN3/c20-14-6-3-7-15(22)13(14)11-25-17-9-2-1-8-16(17)24-19(25)12-5-4-10-23-18(12)21/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOKZWBLLYDORO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)C4=C(N=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2673289.png)

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)

![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)

![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)

![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]pyrazin-2(1H)-one](/img/structure/B2673303.png)